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Glutathione Disulfide-13C4-15N2

Cat. No.: B602644
CAS No.: 1416898-83-3
M. Wt: 618.58
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Description

Significance of Stable Isotope Labeling in Quantitative Metabolomics

Stable isotope labeling is a fundamental technique in quantitative metabolomics, enabling researchers to trace and measure the intricate network of metabolic pathways and fluxes within a biological system. numberanalytics.com This method involves the incorporation of non-radioactive isotopes, such as ¹³C, ¹⁵N, and ²H, into metabolites. numberanalytics.com These labeled molecules are chemically identical to their naturally occurring counterparts but can be distinguished by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. numberanalytics.com

The key advantages of using stable isotope-labeled compounds in metabolomics include:

Accurate Quantification: Stable isotope dilution mass spectrometry (IDMS) is a gold standard for metabolite quantification. numberanalytics.com By adding a known amount of a labeled internal standard, such as Glutathione (B108866) Disulfide-13C4-15N2, to a biological sample, researchers can precisely calculate the concentration of the corresponding unlabeled metabolite, compensating for variations in sample preparation and instrument response. thermofisher.com

Metabolic Flux Analysis: By introducing labeled substrates into a biological system, scientists can track the incorporation of the isotopes into downstream metabolites. numberanalytics.com This allows for the measurement of the rates of metabolic reactions, providing dynamic information about pathway activity that cannot be obtained from static metabolite measurements alone. nih.gov

Metabolite Identification: Stable isotope labeling aids in the structural elucidation of unknown metabolites. nih.gov The characteristic mass shift caused by the incorporated isotopes helps in determining the elemental composition of a molecule, a crucial step in its identification. doi.org

Enhanced Analytical Robustness: The use of stable isotope-labeled internal standards helps to correct for matrix effects, which are interferences from other molecules in a complex biological sample that can suppress or enhance the analytical signal. thermofisher.com This leads to more reliable and comparable data across different samples and studies. thermofisher.com

Contextualizing the Glutathione Redox System in Cellular Homeostasis Studies

The glutathione redox system is a cornerstone of cellular defense against oxidative stress and plays a pivotal role in maintaining cellular homeostasis. nih.govmdpi.com This system revolves around the tripeptide glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). nih.gov GSH is a potent antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for various antioxidant enzymes. nih.govmdpi.com

The ratio of reduced glutathione (GSH) to oxidized glutathione disulfide (GSSG) is a critical indicator of the cellular redox environment. wikipedia.org Under normal physiological conditions, the GSH/GSSG ratio is high, reflecting a healthy, reducing state. mdpi.com However, under conditions of oxidative stress, GSH is consumed in the process of neutralizing ROS, leading to an increase in GSSG and a decrease in the GSH/GSSG ratio. oup.com This shift towards a more oxidizing environment is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. nih.govwikipedia.org

The accurate measurement of both GSH and GSSG is therefore essential for assessing the redox status of a biological system. The use of isotopically labeled standards like Glutathione Disulfide-13C4-15N2 allows for precise quantification of GSSG levels, providing researchers with a reliable tool to investigate the role of the glutathione redox system in health and disease. scbt.comnih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₁₆¹³C₄H₃₂N₄¹⁵N₂O₁₂S₂
Molecular Weight 618.59 g/mol
Appearance White to Off-White Solid
Storage Conditions 2-8°C Refrigerator, Under inert atmosphere
Primary Application Labeled internal standard for GSSG quantification

Research Findings Summary

Research AreaKey Findings
Metabolomics Glutathione Disulfide-13C4,15N2 is utilized as a stable isotope-labeled internal standard for the accurate determination of GSSG concentrations in biological samples using mass spectrometry. nih.gov
Biomarker Research Labeled glutathione disulfide is identified as a potential biomarker for fatty liver disease. scbt.compharmaffiliates.com
Redox Biology The precise measurement of the GSH/GSSG ratio, facilitated by labeled standards, is crucial for understanding cellular redox homeostasis and its dysregulation in various pathological conditions. nih.govnih.gov

Properties

CAS No.

1416898-83-3

Molecular Formula

[13C]4C16H32[15N]2N4O12S2

Molecular Weight

618.58

Appearance

White to Off-White Solid

melting_point

>149°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

27025-41-8 (unlabelled)

Synonyms

N,N’-[Dithiobis[1-[(carboxymethyl)carbamoyl]ethylene]]diglutamine-13C4,15N2;  GSSG-13C4,15N2;  Glutathione Disulphide-13C4,15N2;  Glutathione Oxidized-13C4,15N2;  Glutathione-S-S-glutathione-13C4,15N2;  Glutathione-SSG-13C4,15N2;  Oxidized L-Glutathione-13C4,15N2

tag

Glutathione Impurities

Origin of Product

United States

Advanced Analytical Methodologies for Glutathione Disulfide 13c4 15n2 Applications

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry has become the cornerstone for the accurate quantification of glutathione (B108866) species due to its high selectivity and sensitivity. The incorporation of stable isotopes in internal standards like Glutathione Disulfide-13C4-15N2 is fundamental to these advanced analytical approaches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective analytical technique that integrates the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. When analyzing this compound, LC-MS/MS separates the labeled glutathione disulfide (GSSG) from other cellular components and its naturally occurring, unlabeled form. This separation is essential for accurate quantification. The subsequent detection by tandem mass spectrometry offers a high level of specificity, which minimizes interference from other molecules within the sample.

The use of an internal standard like this compound in LC-MS/MS analysis helps to correct for variations that may arise during sample preparation and analysis, including inconsistencies in extraction and matrix effects. Since the labeled standard shares nearly identical physicochemical properties with the endogenous, unlabeled GSSG, it co-elutes and exhibits similar ionization efficiency. This leads to a more dependable quantification of the true GSSG concentration in the sample.

Principles and Application of Multiple Reaction Monitoring (MRM) for Labeled Analytes

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive quantification method performed on a triple quadrupole mass spectrometer. It is particularly well-suited for the analysis of isotopically labeled analytes such as this compound. The principle of MRM involves selecting a specific precursor ion in the first quadrupole, fragmenting it in the second quadrupole (the collision cell), and detecting a specific product ion in the third quadrupole.

For this compound, specific precursor-to-product ion transitions are monitored. The mass difference introduced by the 13C4 and 15N2 labels allows for the distinct detection of the internal standard from the endogenous GSSG. This enables the simultaneous quantification of both the labeled and unlabeled forms. The high specificity of MRM significantly reduces background noise and chemical interferences, resulting in improved accuracy and precision in measuring the glutathione redox state.

Below is an illustrative table of MRM transitions for unlabeled and labeled GSSG.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Unlabeled GSSG613.2307.1
This compound619.2310.1
Note: The m/z values are for illustrative purposes and can vary based on the specific adduct ion being monitored.

Utilization of High-Resolution Mass Spectrometry for Isotopic Profiling

High-resolution mass spectrometry (HRMS) provides an alternative and complementary approach to tandem mass spectrometry for analyzing isotopically labeled compounds. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio of ions with exceptional accuracy. This capability allows for the clear resolution of the isotopic peaks of this compound from the endogenous GSSG, sometimes even without the need for fragmentation.

The high mass accuracy of HRMS is especially beneficial for isotopic profiling, where the incorporation of stable isotopes into metabolites is investigated. By analyzing the complete isotopic pattern, researchers can gain insights into metabolic fluxes and pathways. In the case of this compound, HRMS can confirm the isotopic enrichment of the internal standard and ensure that there are no interfering species with similar nominal masses.

Implementation of Stable Isotope Dilution Assay (SIDA) for Glutathione Redox State

The Stable Isotope Dilution Assay (SIDA) is a quantitative method that involves adding a known quantity of an isotopically labeled standard to a sample. This compound serves as an ideal internal standard for SIDA in determining the glutathione redox state (GSH/GSSG ratio). The core principle of SIDA is that the labeled standard behaves identically to the endogenous analyte throughout the sample preparation and analysis procedures.

By measuring the ratio of the signal from the endogenous GSSG to the signal from the added this compound, the concentration of the endogenous GSSG can be accurately calculated. This method effectively compensates for any sample loss or degradation that might occur during handling and analysis. The use of SIDA with a labeled GSSG standard is crucial for obtaining reliable data on the glutathione redox state, a key indicator of oxidative stress.

Optimized Sample Preparation Protocols for Glutathione Analysis

The accuracy of measuring the glutathione redox state is heavily reliant on the sample preparation protocol. The main challenge is to prevent the artificial oxidation of reduced glutathione (GSH) to GSSG, which can lead to an overestimation of the GSSG concentration and a misinterpretation of the cellular redox status.

Strategies for Minimizing Ex Vivo Glutathione Oxidation Artifacts

Several strategies have been developed to minimize the ex vivo oxidation of GSH during sample preparation. A highly effective approach is the immediate quenching of metabolic activity and the stabilization of thiols at the point of sample collection. This is often accomplished by adding a thiol-alkylating agent, such as N-ethylmaleimide (NEM), to the sample. NEM rapidly and irreversibly binds to the sulfhydryl group of GSH, thereby preventing its oxidation.

Throughout the preparation process, the sample should be kept at low temperatures, such as on ice, to slow down enzymatic and chemical reactions that could lead to GSH oxidation. The use of acidic conditions, for instance, by adding perchloric acid or metaphosphoric acid, can also help to precipitate proteins and inactivate enzymes that might contribute to GSH oxidation. The choice of a specific protocol will depend on the sample type (e.g., blood, tissue, cell culture) and the analytical method being employed.

Here is an example of a basic sample preparation workflow designed to minimize ex vivo oxidation:

StepProcedureRationale
1. Sample CollectionCollect the sample and immediately add a solution containing a thiol-alkylating agent (e.g., NEM).To rapidly stabilize reduced glutathione (GSH) and prevent its oxidation to GSSG.
2. HomogenizationHomogenize the sample in an acidic solution (e.g., perchloric acid) on ice.To precipitate proteins, inactivate enzymes, and further prevent oxidation.
3. CentrifugationCentrifuge the homogenate at a high speed and low temperature.To separate the protein-free supernatant containing the glutathione species from the precipitated proteins.
4. Internal Standard AdditionAdd a known amount of this compound to the supernatant.To enable accurate quantification using the Stable Isotope Dilution Assay (SIDA).
5. AnalysisAnalyze the sample using LC-MS/MS or HRMS.To separate and detect the labeled and unlabeled glutathione species with high selectivity and sensitivity.

Derivatization Techniques Employing Thiol-Reactive Reagents (e.g., N-Ethylmaleimide, Iodoacetic Acid)

While this compound itself does not typically undergo derivatization due to the absence of free thiol groups, its application is intrinsically linked to derivatization strategies for reduced glutathione (GSH). To prevent the artificial oxidation of GSH to GSSG during sample processing—a significant source of analytical error—thiol-reactive reagents are employed to "trap" GSH in its reduced state. springernature.com

N-Ethylmaleimide (NEM) is a widely used alkylating agent that rapidly and specifically reacts with the sulfhydryl group of GSH, forming a stable GS-NEM adduct. springernature.commdpi.com This step is crucial for accurately determining the true endogenous levels of GSSG, for which this compound serves as an internal standard. nih.govnih.gov The derivatization of GSH with NEM effectively preserves the GSH/GSSG ratio during sample preparation. nih.gov The use of NEM is advantageous due to its high cell membrane permeability and its ability to inhibit glutathione disulfide reductase, further preventing alterations in the GSSG concentration. mdpi.com

Iodoacetic acid (IAA) is another alkylating agent that covalently modifies cysteine's thiol groups, thereby preventing disulfide bond formation. wikipedia.org Its action is similar to that of NEM in stabilizing the thiol pool. wikipedia.org

In a typical workflow, a known amount of this compound is added to the sample along with NEM. The stable isotope-labeled GSSG co-elutes with the endogenous GSSG during chromatographic separation and is detected by mass spectrometry. The ratio of the signal from endogenous GSSG to that of the known amount of this compound allows for precise quantification, correcting for any sample loss or matrix effects. nih.gov

Role of this compound as an Internal Standard in Complex Biological Matrices

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry, a practice known as isotope dilution mass spectrometry. isolife.nl this compound is an ideal internal standard for GSSG quantification because it shares near-identical physicochemical properties with the unlabeled analyte. nih.govresearchgate.net This ensures that it behaves similarly during extraction, derivatization (of other components), chromatography, and ionization. isolife.nl

The key advantages of using this compound as an internal standard include:

Correction for Matrix Effects: Biological matrices such as plasma, cells, and tissues are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. crimsonpublishers.com Since the labeled standard is affected by the matrix in the same way as the unlabeled analyte, their ratio remains constant, allowing for accurate measurement. thermofisher.com

Compensation for Sample Loss: During the multi-step process of sample preparation, including extraction and purification, some of the analyte may be lost. The addition of a known amount of the internal standard at the beginning of the workflow allows for the correction of these losses. isolife.nl

Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the quantification. crimsonpublishers.com

The use of 13C and 15N isotopes in this compound is particularly advantageous over deuterium (B1214612) labeling, as they are less prone to isotopic effects that can sometimes cause chromatographic separation from the unlabeled analyte or in-source fragmentation differences. hilarispublisher.com

Extraction and Quenching Methodologies for Isotope Integrity Preservation

The primary goal of extraction and quenching is to halt all enzymatic activity and prevent chemical changes, such as the auto-oxidation of GSH, which would artificially inflate GSSG levels. nih.govnih.gov The integrity of the analysis, where this compound is used as an internal standard, relies heavily on the proper preservation of the native redox state of the sample.

Quenching is the rapid inactivation of metabolism. creative-proteomics.com Common methods include:

Cold Solvents: The addition of ice-cold organic solvents like methanol (B129727) or acetonitrile (B52724) is a widely used technique to precipitate proteins and halt enzymatic reactions. researchgate.net For instance, a mixture of ice-cold acetonitrile and N-ethylmaleimide can be added directly to cell cultures. nih.gov

Liquid Nitrogen: Snap-freezing the sample in liquid nitrogen provides the most rapid method for stopping metabolic activity. acs.org

Acidic Solutions: Protein precipitation with acids like sulfosalicylic acid (SSA) or perchloric acid (PCA) is also effective. nih.govresearchgate.net SSA is often favored as it also inhibits gamma-glutamyl transpeptidase activity, which can otherwise degrade GSH. researchgate.net

Extraction aims to efficiently recover the analytes from the sample matrix. Liquid-liquid extraction is a common approach. creative-proteomics.com A protocol might involve treating samples with a combination of NEM and SSA in a single step to both derivatize GSH and precipitate proteins. nih.gov It is crucial to maintain a low temperature and, in some cases, a pH below 7 during homogenization to prevent auto-oxidation. researchgate.net

The stability of this compound under these conditions is assumed to be identical to that of endogenous GSSG, ensuring that the quantitative relationship is maintained throughout the sample preparation process.

Methodological Approaches for Monitoring and Correcting for Analytical Artifacts

A significant analytical artifact in GSSG measurement is the artificial oxidation of GSH during sample collection, storage, and processing. springernature.com The use of this compound as an internal standard does not inherently prevent this artifact but is a crucial part of a broader strategy to identify and correct for it.

The primary strategy to prevent artifactual GSSG formation is the immediate derivatization of GSH with reagents like NEM, as discussed previously. springernature.comnih.gov This effectively removes GSH from the pool of molecules that can be oxidized.

Further methodological considerations to minimize artifacts include:

Proper Sample Handling: This includes minimizing thaw-freeze cycles and storing samples at -80°C. nih.gov Studies have shown good stability of GSSG in plasma for up to 46 weeks at this temperature. nih.gov

Use of Antioxidants and Chelators: The inclusion of agents like EDTA in buffers can help prevent metal-catalyzed oxidation of GSH. mdpi.com

Monitoring Ion Ratios: In tandem mass spectrometry, monitoring multiple fragment ions (qualifier and quantifier ions) for both the analyte and the internal standard can help detect interferences. A consistent ratio between these ions across samples and standards provides confidence in the specificity of the measurement. nih.gov

By employing these strategies in conjunction with the use of this compound, researchers can have high confidence in the accuracy of their GSSG measurements.

Comprehensive Method Validation and Performance Characterization

The validation of any analytical method is crucial to ensure its reliability for its intended purpose. When using this compound as an internal standard for GSSG quantification, the validation process assesses the performance of the entire analytical procedure.

Assessment of Assay Linearity and Calibration Curve Development

Assay linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. To assess linearity for GSSG quantification, calibration curves are constructed by analyzing a series of standards containing known concentrations of unlabeled GSSG and a constant concentration of the internal standard, this compound. nih.govnih.gov

The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression analysis is then performed, and the coefficient of determination (R²) is calculated. An R² value close to 1.0 indicates a strong linear relationship.

Table 1: Example of Calibration Curve Data for GSSG Analysis using a Stable Isotope-Labeled Internal Standard

GSSG Concentration (nM)Peak Area Ratio (GSSG / GSSG-13C4-15N2)
1.950.05
3.910.10
7.810.21
15.60.42
31.30.85
62.51.69
1253.41
2506.88
50013.52
This is a representative data table based on typical analytical performance.

In a validated method, the linear range for GSSG analysis can extend from approximately 2 nM to 500 nM. nih.gov

Determination of Sensitivity Parameters (Limit of Detection, Lower Limit of Quantification)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ).

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio (S/N) of 3. nih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The LLOQ is typically defined as the concentration that yields a signal-to-noise ratio of 10. nih.gov

The use of this compound as an internal standard in LC-MS/MS methods allows for very low detection and quantification limits, which is essential for measuring the typically low physiological concentrations of GSSG, especially in matrices like plasma. nih.gov

Table 2: Sensitivity Parameters for GSSG Quantification

ParameterDefinitionTypical Value (nM)
LODSignal-to-Noise Ratio ≥ 30.65 nih.gov
LLOQSignal-to-Noise Ratio ≥ 103.65 nih.gov
These values are based on a validated LC-MS/MS method for GSSG in human plasma and demonstrate the high sensitivity achievable with the use of a stable isotope-labeled internal standard.

The high sensitivity and wide linear range of methods employing this compound underscore its importance in the reliable measurement of GSSG in complex biological samples.

Evaluation of Intra- and Inter-Assay Precision and Accuracy

The precision of an analytical method refers to the closeness of repeated measurements, while accuracy indicates the proximity of a measurement to the true value. These parameters are typically assessed at different concentrations of the analyte. For methods employing this compound as an internal standard, precision and accuracy are critical for ensuring the dependable quantification of endogenous GSSG.

Intra-assay precision (also known as repeatability) is determined by analyzing multiple replicates of a sample within the same analytical run. Inter-assay precision (or reproducibility) is assessed by analyzing the same sample on different days. A recent study validating a simplified LC-MS/MS method for GSSG in human plasma, which utilized GSSG-13C4,15N2 as an internal standard, reported high precision. nih.gov The intra-assay coefficient of variation (CV) for GSSG was found to be 1.9%, based on 13 replicate measurements of a pooled plasma sample. nih.gov The inter-assay CV was 2.8%, determined from 15 measurements of a pooled plasma sample across three different days. nih.gov

Accuracy is often expressed as the percentage of agreement between the measured concentration and the known concentration. In the same validation study, the accuracy for GSSG was determined by analyzing 15 samples from a different pooled plasma source. nih.gov The results demonstrated excellent accuracy, which, combined with the high precision, underscores the robustness of the analytical method when using a stable isotope-labeled internal standard like this compound.

Table 1: Intra- and Inter-Assay Precision for GSSG Analysis Using this compound Internal Standard

Parameter Value (% CV)
Intra-Assay Precision 1.9%
Inter-Assay Precision 2.8%

Data derived from a study on GSSG analysis in human plasma. nih.gov

Recovery Studies in Diverse Biological Systems

Recovery studies are essential to evaluate the efficiency of the sample extraction process. These studies determine the percentage of the analyte of interest that is successfully recovered from the biological matrix during sample preparation. In the context of GSSG analysis, where this compound serves as the internal standard, the recovery of the internal standard is assumed to mirror that of the endogenous, unlabeled GSSG. This is a valid assumption due to their identical physicochemical properties.

A comprehensive validation of an LC-MS/MS method for GSSG in human plasma demonstrated exceptional recovery. The study reported a recovery of 98.5% ± 12.7% for GSSG when samples were spiked with a known amount of the analyte. nih.gov This high level of recovery indicates that the sample preparation method, which in this case involved deproteinization, was highly effective at extracting GSSG from the plasma matrix without significant loss. The use of this compound is instrumental in correcting for any minor variations in recovery that may occur between samples.

Table 2: Analyte Recovery in Human Plasma for GSSG Analysis

Analyte Mean Recovery (%) Standard Deviation (%)
GSSG 98.5 12.7

Data reflects the recovery of spiked GSSG in plasma samples, with this compound used as the internal standard. nih.gov

Analysis of Sample Stability During Storage and Processing

The stability of both the analyte and the internal standard in biological samples under various storage and processing conditions is a critical aspect of bioanalytical method validation. The oxidation of glutathione (GSH) to GSSG during sample handling is a well-documented analytical challenge that can lead to an overestimation of GSSG levels. The use of a stable isotope-labeled internal standard like this compound helps to control for analytical variations but does not prevent the artificial formation of endogenous GSSG. Therefore, proper sample handling and stability assessments are paramount.

Studies have been conducted to evaluate the long-term stability of GSSG in human plasma at -80°C. In one such study, GSSG demonstrated good stability for up to 46 weeks, with an average coefficient of variation of less than 10%. nih.gov This indicates that when stored at ultra-low temperatures, GSSG in plasma samples remains stable for an extended period, ensuring the integrity of the samples for later analysis. The stability of this compound is expected to be comparable to that of unlabeled GSSG under these conditions.

Table 3: Long-Term Stability of GSSG in Human Plasma at -80°C

Duration Stability Assessment
Up to 46 weeks Average CV < 10%

This data pertains to the stability of endogenous GSSG in plasma, a critical factor in assays utilizing this compound. nih.gov

Applications of Glutathione Disulfide 13c4 15n2 in Metabolic Pathway Investigations

Tracing Glutathione (B108866) Biosynthesis and Catabolism

Stable isotope labeling is a fundamental technique for elucidating the dynamics of metabolic pathways. By introducing molecules with a distinct mass signature, researchers can follow their transformation and incorporation into various cellular components. Glutathione Disulfide-13C4-15N2, with its labeled glycine (B1666218) moieties, is particularly valuable for these studies. isotope.com

Elucidation of Precursor Incorporation into Glutathione Pool (e.g., Cysteine, Glycine, Glutamate)

The synthesis of glutathione is a two-step enzymatic process that combines the amino acids glutamate (B1630785), cysteine, and glycine. nih.gov Tracer-based metabolomics, utilizing stable isotope-labeled precursors, is instrumental in dissecting this de novo synthesis pathway. acs.org For instance, by supplying cells with ¹³C-labeled glucose and ¹⁵N-labeled glutamine, the incorporation of these isotopes into the glutathione pool can be monitored over time. acs.orgnih.gov This allows for the precise determination of the contribution of these precursors to glutathione synthesis.

A study on human-derived mid-brain neurons under healthy and oxidatively stressed conditions used D-¹³C₆-glucose and L-¹⁵N₂-glutamine as tracers to reconstruct the glutathione metabolism pathways. acs.org By analyzing the mass isotopologue distribution (MID) of glutathione and its intermediates, the researchers could trace the flow of labeled carbon and nitrogen atoms, providing a quantitative understanding of de novo synthesis. acs.org This approach can elucidate how different cellular states or perturbations affect the uptake and utilization of specific precursors for glutathione production.

Dynamics of Glutathione Recycling and Turnover Rates

The balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), is crucial for cellular health. nih.gov Under normal conditions, the ratio of GSH to GSSG is maintained at a high level, often exceeding 100:1 in resting cells. aatbio.com When cells experience oxidative stress, GSSG accumulates and this ratio decreases significantly. aatbio.com The cell counteracts this by recycling GSSG back to GSH through the action of glutathione reductase and by exporting excess GSSG. nih.gov

The turnover of the glutathione pool can be determined by labeling it with an isotope and then monitoring the rate of its decline. For example, studies in human erythrocytes using ³H-glycine to label the glutathione pool have shown a half-life of approximately 4 to 4.7 days, which is primarily accounted for by the transport of GSSG out of the cells. ashpublications.org The use of this compound as an internal standard in such experiments allows for accurate quantification of the endogenous GSSG levels, which is essential for calculating precise turnover rates. nih.gov

Quantitative Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of reactions within a metabolic network. When combined with stable isotope labeling, it becomes ¹³C-MFA or, in more complex scenarios, ¹³C¹⁵N-MFA, providing a detailed picture of cellular metabolism. nih.govnih.gov

Tracing Carbon and Nitrogen Flow Through Glutathione Pathways

By using dual-labeled tracers like ¹³C¹⁵N-labeled substrates, it is possible to simultaneously track the flow of both carbon and nitrogen through metabolic pathways. nih.govembopress.org This is particularly relevant for glutathione, a tripeptide containing both carbon and nitrogen atoms. technologynetworks.com A ¹³C¹⁵N-MFA approach can provide quantitative flux measurements for both the carbon and nitrogen metabolism related to glutathione synthesis and degradation. nih.gov

For example, studies in Mycobacterium bovis BCG using ¹³C and ¹⁵N dual isotopic labeling have established glutamate as a central hub for nitrogen metabolism, acting as a primary nitrogen donor for the synthesis of other amino acids. nih.govembopress.org This type of analysis, when applied to glutathione metabolism, can reveal the quantitative contributions of different nitrogen and carbon sources to the glutathione pool under various physiological conditions.

Interrogation of Metabolic Network Interconnectivity (e.g., with Pentose (B10789219) Phosphate (B84403) Pathway, TCA Cycle)

Glutathione metabolism is intricately connected with other central metabolic pathways. The pentose phosphate pathway (PPP) is a major source of NADPH, which is essential for the reduction of GSSG to GSH by glutathione reductase. nih.gov The tricarboxylic acid (TCA) cycle provides precursors for the synthesis of glutamate, one of the three amino acids required for glutathione synthesis.

Metabolic flux analysis can reveal the extent of these interconnections. For instance, a study on Saccharomyces cerevisiae showed that a high flux through the TCA cycle was associated with increased production of S-adenosyl-L-methionine (SAM), a molecule closely linked to glutathione metabolism. isotope.com Similarly, research on Bacillus licheniformis demonstrated that overexpression of certain genes led to increased fluxes in both the PPP and the TCA cycle, which correlated with enhanced production of poly-γ-glutamic acid, a polymer of glutamate. frontiersin.org These examples highlight how MFA can be used to understand the broader metabolic network that supports and interacts with glutathione pathways.

Assessment of Metabolic Rewiring in Cellular Models Under Perturbation

Cells can reprogram their metabolic pathways in response to various perturbations, such as disease, drug treatment, or genetic modifications. mdpi.com ¹³C-MFA is a key tool for identifying and quantifying this metabolic rewiring. mdpi.com

For example, in cancer cells, metabolic pathways are often significantly altered to support rapid proliferation and survival under oxidative stress. Studies have shown that cancer cells can upregulate glutathione synthesis to counteract the increased production of reactive oxygen species. nih.gov By using stable isotope tracers, researchers can quantify the changes in flux through the glutathione synthesis pathway and related metabolic routes in cancer cells compared to healthy cells.

In one study, the inhibition of GSSG reductase in neural cells led to an accumulation of GSSG and induced cell death, demonstrating the critical role of glutathione recycling in cell survival under stress. nih.govnih.gov By applying MFA in such a perturbed system, the specific metabolic adaptations and vulnerabilities can be identified, potentially revealing new therapeutic targets.

Characterization of Cellular and Subcellular Redox Homeostasis

The balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), is a fundamental indicator of the redox state within cells and subcellular compartments. This compound is instrumental in the accurate assessment of this critical ratio.

Precise Quantification of the Reduced Glutathione to Oxidized Glutathione Disulfide Ratio

The accurate measurement of the GSH/GSSG ratio is notoriously challenging due to the rapid auto-oxidation of GSH to GSSG during sample preparation. nih.govnih.gov The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-mass spectrometry (LC-MS), has emerged as the gold standard for overcoming this analytical hurdle. nih.govelsevierpure.com

This stable isotope dilution LC-MS/MS method involves the addition of a known amount of this compound to a biological sample at the earliest stage of preparation. nih.gov This "spiking" allows for the precise correction of any artificial oxidation that may occur during the analytical process. By comparing the signal of the native, unlabeled GSSG to the labeled internal standard, researchers can achieve highly accurate and reproducible quantification of the true endogenous GSSG levels. This, in turn, allows for a reliable calculation of the GSH/GSSG ratio, a key indicator of cellular redox balance. nih.gov

Table 1: Methodologies for GSH/GSSG Ratio Determination

MethodPrincipleAdvantagesDisadvantages
Spectrophotometric/Enzymatic Recycling Oxidation of GSH by DTNB, with recycling of GSSG to GSH by glutathione reductase. nih.govSimple, convenient, rapid. nih.govProne to interference and auto-oxidation of GSH.
HPLC with UV or Fluorescence Detection Chromatographic separation followed by detection based on UV absorbance or fluorescence after derivatization. nih.govGood separation of GSH and GSSG.Derivatization can be complex and introduce variability.
LC-MS/MS with Stable Isotope Dilution Chromatographic separation coupled with mass spectrometric detection, using a stable isotope-labeled internal standard like this compound. nih.govelsevierpure.comHigh accuracy, precision, and specificity; corrects for sample preparation artifacts. nih.govRequires specialized equipment and expertise.

Response of the Glutathione Redox Couple to Induced Biochemical Stress in Experimental Systems

The GSH/GSSG ratio is a dynamic parameter that responds to various forms of biochemical stress, including exposure to toxins, pathogens, and oxidative insults. nih.gov By employing this compound as an internal standard, researchers can accurately monitor shifts in the glutathione redox couple in response to experimentally induced stress.

For instance, in a study investigating the effects of post-ischemic reperfusion in isolated rat hearts, the measurement of GSSG was used as an index of oxidative stress. nih.gov While this particular study did not explicitly state the use of a labeled standard, the principles of accurate GSSG quantification in such a model would necessitate a stable isotope dilution approach to confidently assess the impact of the induced stress. In such an experimental setup, after subjecting the heart to ischemia and reperfusion, with or without the addition of a pro-oxidant like cumene (B47948) hydroperoxide, tissue extracts would be analyzed by LC-MS/MS. The inclusion of this compound would allow for precise measurement of the resulting changes in the GSSG levels and, consequently, the GSH/GSSG ratio, providing a quantitative measure of the induced oxidative stress. nih.gov

Table 2: Experimental Findings on GSSG Levels in Response to Induced Stress in Isolated Rat Hearts

Experimental ConditionMyocardial GSSG ContentInterpretation
Control (pre-ischemia) BaselineNormal redox state
Post-ischemic Reperfusion (5 and 30 min) No significant increaseReactive oxygen species generated did not lead to significant oxidative stress. nih.gov
Reperfusion with Cumene Hydroperoxide IncreasedExogenous pro-oxidant induced a measurable oxidative stress. nih.gov
Post-Cumene Hydroperoxide Administration Returned to control valuesIndicates unimpaired glutathione reductase activity. nih.gov

Unraveling Host-Microbe Metabolic Interactions through Isotope Tracing

The use of stable isotope-labeled compounds like this compound is revolutionizing our understanding of the intricate metabolic interplay between hosts and their resident microbial communities. Isotope tracing allows for the direct tracking of metabolic fluxes between the host and microbiota, shedding light on nutrient acquisition and competition at the molecular level.

A compelling example of this is seen in the investigation of Helicobacter pylori infection. It has been observed that H. pylori infection leads to a decrease in glutathione levels in gastric cells, but the underlying mechanism was unclear. nih.gov To elucidate this, a stable isotope tracing approach was developed. While the study utilized [13C2, 15N1]-GSH for labeling, the principle directly applies to the use of other isotopically labeled glutathione species for tracing metabolic fates.

In this research, gastric cells were cultured with an isotopically labeled precursor to produce labeled GSH. nih.gov Upon infection with H. pylori, the researchers were able to trace the fate of the host-derived labeled GSH. Using LC-MS, they discovered that H. pylori actively catabolizes host GSH using its γ-glutamyl transpeptidase (gGT) enzyme, breaking it down into glutamate and cysteinylglycine (B43971) (Cys-Gly). nih.gov The bacterium then internalizes the Cys-Gly, demonstrating a novel mechanism of "nutritional virulence" where the pathogen exploits a key host antioxidant for its own nutritional benefit. nih.gov

Table 3: Isotope Tracing of Host-Derived Glutathione during H. pylori Infection

AnalyteUninfected CellsInfected with Wild-Type H. pyloriInfected with ΔgGT H. pylori (gGT-deficient mutant)
Labeled Intracellular GSH HighSignificantly DecreasedNo significant decrease
Labeled Cys-Gly in Bacteria Not applicableDetectedNot detected

This table is a representation of the findings from the study by Styer et al. nih.gov, demonstrating the principle of using isotopically labeled glutathione to trace its metabolism.

This innovative use of isotope tracing, for which this compound is a suitable tool, provides direct evidence of the metabolic exploitation of the host by a microbial pathogen and opens new avenues for understanding the complex chemical dialogues at the host-microbe interface.

Integration of Glutathione Disulfide 13c4 15n2 in Redox Proteomics Research

Indirect Contribution to Global Cellular Redox Environment Assessment

The ratio of reduced glutathione (B108866) (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cellular redox environment. nih.gov Alterations in this ratio are associated with various physiological and pathological states, including cell proliferation, differentiation, and apoptosis. nih.gov While GSSG-¹³C₄-¹⁵N₂ is not used for direct real-time measurement of the redox potential, its application as an internal standard in mass spectrometry-based analyses allows for the precise and accurate quantification of endogenous GSSG levels.

By introducing a known amount of GSSG-¹³C₄-¹⁵N₂ into a biological sample, researchers can overcome variations in sample preparation and mass spectrometer response. This stable isotope dilution method enables the exact determination of the endogenous GSSG concentration. When combined with the quantification of GSH, this allows for the calculation of the GSH/GSSG ratio, offering a quantitative snapshot of the cellular redox state at a given time. This approach is instrumental in understanding how different stimuli, such as oxidative stress or disease, impact the global redox balance of the cell. nih.govnih.gov

The significance of this is underscored by findings that link specific cellular fates to the half-cell reduction potential of the GSSG/2GSH couple. For instance, a more reducing environment (e.g., -240 mV) is associated with proliferation, while a more oxidizing environment is linked to differentiation (approx. -200 mV) and apoptosis (approx. -170 mV). nih.gov The ability to accurately measure GSSG, facilitated by standards like GSSG-¹³C₄-¹⁵N₂, is therefore crucial for these fundamental assessments.

Analytical Frameworks for Studying Protein S-Glutathionylation Dynamics

Protein S-glutathionylation is a reversible post-translational modification where glutathione forms a mixed disulfide bond with a cysteine residue on a protein. nih.gov This modification can protect proteins from irreversible oxidation and plays a key role in redox signaling by altering protein structure and function. nih.govencyclopedia.pub GSSG-¹³C₄-¹⁵N₂ is integral to quantitative proteomic workflows designed to identify and quantify S-glutathionylated proteins.

In a typical experimental setup, cells or tissues can be treated under different conditions (e.g., control vs. oxidative stress). The resulting protein extracts are then subjected to a series of biochemical steps. Stable isotope labeling approaches, including the use of labeled glutathione analogs, enhance the precision of quantifying these modifications. creative-proteomics.com In one common framework, after cell lysis and protein extraction, a known amount of GSSG-¹³C₄-¹⁵N₂ can be spiked in. This serves as a standard for the subsequent enrichment and identification of glutathionylated peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

The mass difference between the naturally abundant and the stable isotope-labeled glutathione adducts allows for the relative or absolute quantification of S-glutathionylation on specific cysteine residues. This provides detailed insights into how the S-glutathionylation of individual proteins changes in response to cellular stimuli. Such quantitative data are essential for deciphering the dynamics of redox signaling pathways. creative-proteomics.com

Table 1: Methodologies for S-Glutathionylation Analysis

Technique Description Role of Isotope Labeling
Mass Spectrometry (MS) High-resolution MS and tandem MS (MS/MS) are used for the precise identification of S-glutathionylated peptides and proteins. creative-proteomics.com Stable isotope-labeled standards like GSSG-¹³C₄-¹⁵N₂ are used for accurate quantification of glutathionylation events.
Biotin Switch Assays This method involves the specific reduction of S-glutathionylated cysteines, followed by tagging with a biotinylated reagent for affinity purification and subsequent identification. creative-proteomics.com While not directly using GSSG-¹³C₄-¹⁵N₂, this method complements quantitative MS approaches by providing a global profile of S-glutathionylated proteins.
Redox Difference Gel Electrophoresis (Redox-DIGE) A fluorescence-based proteomics technique used to detect changes in the redox state of cysteine residues in proteins, including S-glutathionylation. creative-proteomics.com Can be used in conjunction with MS-based quantification that employs stable isotope standards for validation.
Clickable GSH Analogs Cells are incubated with modified glutathione precursors containing bioorthogonal handles (e.g., an azide (B81097) or alkyne group). These are incorporated into proteins via S-glutathionylation and can then be tagged with a reporter molecule for detection and enrichment. encyclopedia.pub Isotopically labeled versions of these clickable analogs allow for quantitative analysis of S-glutathionylation dynamics. encyclopedia.pub

Link to Comprehensive Cysteine Oxidation and Thiol Profiling Studies

Quantitative tracing studies using stable isotopes are a powerful tool for this purpose. nih.gov For instance, by using stable isotope-labeled precursors of glutathione synthesis, such as serine, researchers can trace the incorporation of these labels into the cellular glutathione pool. nih.gov GSSG-¹³C₄-¹⁵N₂ can then be used as a robust internal standard to accurately quantify the flux through these pathways and the levels of both reduced and oxidized glutathione.

This integrated approach allows for a comprehensive analysis of how cellular metabolism and redox homeostasis are interconnected. By combining the quantification of the glutathione pool with proteomic techniques to identify various cysteine modifications, researchers can build a detailed map of the "redoxome." This provides invaluable information on how cells respond to oxidative stress and the roles of specific protein modifications in these responses. creative-proteomics.comki.se

Table 2: Research Findings on Protein Glutathionylation

Protein Category Examples of Identified Glutathionylated Proteins Functional Implication Reference
Cytoskeletal Proteins Vimentin, Myosin, Tropomyosin, Cofilin, Profilin, Actin Regulation of cell structure and motility. nih.gov
Metabolic Enzymes Enolase, Aldolase, Adenylate Kinase, Phosphoglycerate Kinase Modulation of metabolic pathways in response to redox state. nih.gov
Redox Enzymes Peroxiredoxin 1, Protein Disulfide Isomerase, Cytochrome c Oxidase Feedback regulation of the antioxidant system. nih.gov
Stress Proteins HSP70, HSP60 Cellular stress response and protein folding. nih.gov

Emerging Research Avenues and Future Prospects for Glutathione Disulfide 13c4 15n2

Synergistic Application with Multi-Omics Data for Systems Biology Approaches

The integration of data from studies using Glutathione (B108866) Disulfide-13C4-15N2 with other 'omics' disciplines—genomics, transcriptomics, proteomics, and metabolomics—is paving the way for a more holistic understanding of cellular physiology and pathology. In systems biology, this labeled compound serves as a precise probe to dissect the intricate network of glutathione metabolism.

Recent multi-omics studies have highlighted the critical role of glutathione metabolism in complex biological processes like stem cell aging. nih.gov By employing stable isotope tracers, researchers can elucidate how perturbations in glutathione pathways, which can be tracked using labeled GSSG, correlate with changes in gene expression, protein levels, and the broader metabolic profile. For instance, combining data from tracer experiments with transcriptomic analysis can reveal how oxidative stress, reflected by changes in the labeled GSSG pool, influences the expression of genes involved in antioxidant defense and cellular repair. This integrated approach allows for the construction of more accurate and predictive models of cellular behavior in response to various stimuli and disease states.

Metabolic flux analysis, a key technique in systems biology, is significantly enhanced by the use of dual-labeled compounds like Glutathione Disulfide-13C4-15N2. nih.govembopress.org By tracing both carbon and nitrogen atoms, scientists can simultaneously quantify the rates of interconnected metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, glycolysis, and amino acid metabolism, all of which are linked to the glutathione system. nih.govembopress.org This provides a dynamic view of cellular metabolism that is not achievable with unlabeled studies alone.

Advancements in Analytical Instrumentation and Automation for High-Throughput Studies

The utility of this compound is intrinsically linked to the analytical technologies capable of its detection and quantification. Modern mass spectrometry (MS) platforms, particularly those coupled with liquid chromatography (LC-MS/MS), offer the high sensitivity and specificity required to distinguish the labeled compound from its endogenous, unlabeled counterpart. nih.govnih.govnih.gov

Recent advancements in analytical instrumentation are further expanding the potential for high-throughput screening (HTS) applications. nih.govnih.govyoutube.comyoutube.com Automated sample preparation and data analysis pipelines are enabling the rapid assessment of how large libraries of chemical compounds impact glutathione metabolism. youtube.comyoutube.com For example, a high-throughput screen could utilize this compound to identify drugs that either exacerbate or ameliorate oxidative stress by monitoring the flux of the labeled GSSG. The development of more sensitive detectors and ion sources in mass spectrometry continues to lower the limits of detection, allowing for the analysis of smaller sample volumes and the detection of subtle metabolic changes. nih.gov

The table below summarizes key analytical techniques and their relevance for studies involving this compound.

Analytical TechniqueApplication for this compoundKey Advantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification in biological matrices (cells, tissues, plasma). nih.govHigh specificity and sensitivity, ability to differentiate between labeled and unlabeled forms.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination for metabolite identification and structural elucidation. researchgate.netProvides high confidence in compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural analysis and quantification of isotopomers. nih.govNon-destructive, provides detailed structural information.

Expanding the Scope of Application in Diverse In Vitro and Ex Vivo Biological Systems

The use of this compound is not limited to a single model system. Its application is expanding across a wide range of in vitro (cell culture) and ex vivo (tissue slice) models, providing valuable insights into tissue- and cell-type-specific metabolism.

Ex vivo tissue slice cultures, which preserve the three-dimensional architecture and cellular heterogeneity of the original tissue, are a particularly promising application. nih.gov By incubating these slices with medium containing this compound, scientists can study metabolic pathways in a context that more closely mimics the in vivo environment. This is especially relevant for understanding the metabolism of organs like the liver and brain, where glutathione plays a critical role in detoxification and neuroprotection.

A 2023 study demonstrated the power of using stable isotope tracers to reconstruct glutathione metabolism in a neuronal model, highlighting how such approaches can elucidate pathway regulation in response to stressors. nih.govacs.org These methodologies are directly applicable to experiments utilizing this compound.

Methodological Innovations for Enhanced Sensitivity and Specificity in Tracer Experiments

The accuracy of tracer experiments heavily relies on the ability to detect and quantify the labeled molecule with high sensitivity and specificity. Several methodological innovations are enhancing the utility of this compound in research.

One critical aspect is the prevention of artificial oxidation of reduced glutathione (GSH) to GSSG during sample preparation, a common pitfall that can lead to inaccurate results. nih.govnih.gov The use of alkylating agents like N-ethylmaleimide (NEM) at the point of sample collection is a crucial step to quench the native redox state. nih.govnih.gov

Furthermore, the development of sophisticated data analysis software is improving the interpretation of complex datasets generated in stable isotope tracing experiments. nih.gov These tools can correct for the natural abundance of isotopes and perform complex flux calculations, providing more accurate and reliable results. nih.gov The use of stable isotope-labeled internal standards, such as this compound itself, is now a gold standard in quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response. nih.govnih.gov

Recent research has also focused on improving chromatographic separation methods to resolve glutathione and related thiols from interfering matrix components, thereby enhancing the specificity of detection. springernature.com These ongoing advancements will continue to refine the precision and expand the applicability of tracer experiments with this compound.

Q & A

Q. How can researchers ensure the stability of this compound during long-term storage and experimental use?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For dissolved samples, use inert solvents (e.g., DMSO) and avoid freeze-thaw cycles. Monitor degradation via periodic LC-MS analysis, focusing on thiol-disulfide exchange byproducts, which may alter redox behavior .

Advanced Research Questions

Q. What experimental design considerations are essential when using this compound to study drug metabolism in redox-impaired models?

  • Methodological Answer : Incorporate controls for isotopic interference by comparing 13C4-15N2-labeled and unlabeled glutathione in parallel cohorts. Use knockout models (e.g., glutathione peroxidase-deficient systems) to isolate tracer-specific effects. Quantify pharmacokinetic parameters (e.g., clearance rates) via compartmental modeling, adjusting for isotopic dilution in metabolic flux analysis .

Q. How can data discrepancies arising from this compound’s interaction with endogenous thiol pools be resolved?

  • Methodological Answer : Employ kinetic trapping agents (e.g., N-ethylmaleimide) to stabilize transient disulfide intermediates during sample collection. Use redox proteomics to differentiate tracer-derived glutathione conjugates from endogenous species. Statistical tools like principal component analysis (PCA) can isolate tracer-specific signals from background noise .

Q. What advanced statistical frameworks are suitable for analyzing time-resolved isotopic tracing data in multi-omics studies?

  • Methodological Answer : Apply Bayesian hierarchical models to integrate metabolomics and proteomics datasets, accounting for temporal delays in tracer incorporation. Use pathway enrichment analysis to map 13C/15N labeling patterns onto metabolic networks (e.g., the ascorbate-glutathione cycle). Validate models via bootstrap resampling to address biological variability .

Q. How can researchers integrate this compound-derived data with other isotopic labels (e.g., 2H or 18O) in systems biology studies?

  • Methodological Answer : Design dual-labeling experiments with orthogonal detection methods (e.g., IRMS for 15N and NMR for 2H). Use computational tools like Isotopomer Network Compartmental Analysis (INCA) to deconvolute multi-isotope contributions. Ensure cross-validation with kinetic flux profiling (KFP) to resolve overlapping metabolic pathways .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., unexpected tracer redistribution), re-examine sample preparation protocols for redox artifacts and validate instrument calibration using certified reference materials .
  • Experimental Reproducibility : Document all steps in the "Materials and Methods" section, including solvent preparation sequences and animal dosing regimes, to align with primary literature standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.